molecular formula C15H13FN2OS2 B2923026 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1790194-17-0

3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2923026
M. Wt: 320.4
InChI Key: KECYFHSHKFHKHU-UHFFFAOYSA-N
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Description

The compound “3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one” is a thieno[3,2-d]pyrimidin-4(3H)-one derivative. Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They have been found to exhibit various types of pharmacological activity .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thieno[3,2-d]pyrimidin-4(3H)-one core with an ethyl group at the 3-position and a 2-fluorobenzylthio group at the 2-position .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including compounds similar to 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one, have shown significant antibacterial and antifungal activities. Compounds in this category demonstrated higher antifungal activity than fluconazole against Candida fungus species and also showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020).

Green Chemistry Approach in Synthesis

  • A green chemistry approach has been applied to synthesize thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it a more environmentally friendly approach in pharmaceutical chemistry (Shi et al., 2018).

Anti-HIV-1 Activity

  • Specific derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and found to possess inhibitory properties against the Human Immunodeficiency Virus (HIV-1). This indicates potential applications in antiviral drug development (Novikov et al., 2004).

Anticancer Applications

  • Certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been found to induce apoptosis in breast cancer cells, offering a potential pathway for the development of new anticancer agents (Gad et al., 2020).

Novel Heterocyclic Systems

  • Research has explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. These findings are significant for developing novel pharmacologically active compounds (Sirakanyan et al., 2015).

Anti-Proliferative Studies

  • Research on 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols, which are structurally related to the compound , showed significant anti-proliferative activities on cancer cell lines, indicating their potential as cancer treatment agents (Harsha et al., 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological activity of related compounds, it could potentially have therapeutic applications .

properties

IUPAC Name

3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2/c1-2-18-14(19)13-12(7-8-20-13)17-15(18)21-9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECYFHSHKFHKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

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